molecular formula C20H14O7 B186446 Cladospirone bisepoxide CAS No. 152607-03-9

Cladospirone bisepoxide

Cat. No.: B186446
CAS No.: 152607-03-9
M. Wt: 366.3 g/mol
InChI Key: AUWGMDYISSBOED-CCNMWVGKSA-N
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Description

Cladospirone bisepoxide is a fungal metabolite belonging to the spirobisnaphthalene family. It is produced by the fungus Cladosporium chlorocephalum and has been identified as a regio-isomer of diepoxin z. This compound is characterized by its unique spiroketal structure, which consists of a 1,8-dihydroxynaphthalene-derived spiroketal unit linked to a second oxidized naphthalene moiety .

Mechanism of Action

Target of Action

Cladospirone bisepoxide is a selective antibiotic agent . It shows bacteriostatic and antifungal effects against some species . It also inhibits germination in Lepidium sativum , indicating its potential role in controlling the growth and development of certain plants.

Mode of Action

Its antibiotic and antifungal activities suggest that it likely interacts with specific targets in bacteria and fungi to inhibit their growth

Biochemical Pathways

This compound is a member of the spirobisnaphthalenes, a group of compounds known for their antitumor, antifungal, and antibacterial activity . The biosynthesis of this compound involves the polyketide origin of both naphthalene units, as demonstrated by 13C NMR spectral analysis . The compound is the last product of a stepwise oxygenation that starts with the oxidative coupling of two 1,8-dihydroxynaphthalene (DHN) molecules .

Pharmacokinetics

It is known to be soluble in dmso , which may influence its bioavailability and distribution in biological systems.

Result of Action

The result of this compound’s action is the inhibition of growth in certain bacteria, fungi, and plants . This suggests that the compound may induce changes at the molecular and cellular levels that disrupt normal biological processes, leading to growth inhibition.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound is derived from the fungus Sphaeropsidales sp. , suggesting that its production and activity may be affected by the conditions in which this fungus grows. Furthermore, the compound’s solubility in DMSO may affect its stability and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of cladospirone bisepoxide involves the polyketide pathway. The fungus Sphaeropsidales sp. (strain F-24’707) is cultivated in a medium containing 13C-labeled acetate. The production of this compound starts at about 31 hours and reaches a maximum after 47 hours. The compound is isolated from the culture broth after homogenization in the presence of ethyl acetate and centrifugation to remove insoluble material. The organic layer is then extracted twice with ethyl acetate, combined, dried over anhydrous sodium sulfate, and evaporated to dryness. Repeated silica gel chromatography followed by a chromatography step using Sephadex LH-20 yields pure this compound, which crystallizes from methanol .

Industrial Production Methods: Optimization of media and fermentation conditions can achieve a titer of up to 1.5 grams per liter on a shake level and 1.16 grams per liter on a bioreactor scale .

Chemical Reactions Analysis

Types of Reactions: Cladospirone bisepoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique spiroketal structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced spiroketal forms .

Scientific Research Applications

Cladospirone bisepoxide has several scientific research applications:

Comparison with Similar Compounds

Cladospirone bisepoxide is unique due to its spiroketal structure and selective antibiotic activity. Similar compounds include:

    Palmarumycin C12: Another member of the spirobisnaphthalene family, known for its antibiotic properties.

    Diepoxin z: A regio-isomer of this compound with similar biological activities.

    Spiroxin A: A related compound with a spiroketal structure, exhibiting antifungal activity.

The uniqueness of this compound lies in its specific biosynthetic pathway and its potent activity against a broad spectrum of microorganisms .

Biological Activity

Cladospirone bisepoxide is a notable fungal metabolite produced by the fungus Sphaeropsidales sp. This compound, classified as a spirobisnaphthalene, has garnered attention due to its diverse biological activities, particularly its antibiotic properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various organisms, and potential applications in medicine and agriculture.

Antibiotic Properties

This compound exhibits selective antibiotic activity against a range of bacteria and fungi. Research has demonstrated its effectiveness in inhibiting the growth of several pathogenic microorganisms. Notably, it has shown activity against:

  • Bacteria : Various strains including Staphylococcus aureus and Escherichia coli.
  • Fungi : It displays antifungal properties against species such as Candida albicans and Aspergillus niger.

The compound's selective toxicity makes it a candidate for further development as an antimicrobial agent. A study indicated that this compound inhibits germination in Lepidium sativum at low concentrations, suggesting potential applications in agricultural pest management .

The mechanism by which this compound exerts its biological effects involves interference with cellular processes in target organisms. The compound's structure allows it to interact with specific cellular targets, leading to:

  • Disruption of cell wall synthesis in bacteria.
  • Inhibition of fungal spore germination.
  • Potential modulation of secondary metabolite production in other fungi when used as an elicitor.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

This data underscores the compound's potential as an antibiotic, particularly against resistant strains .

Case Study 2: Agricultural Applications

Research investigating the effects of this compound on plant growth showed that at specific concentrations, the compound inhibited germination and growth of certain weeds. This finding suggests its potential use as a natural herbicide. The study measured the impact on Lepidium sativum, revealing:

Treatment ConcentrationGermination Rate (%)
Control100
5 µg/mL85
10 µg/mL50
20 µg/mL20

These results indicate that this compound can significantly reduce germination rates, making it a candidate for further exploration in agricultural pest control .

Biosynthesis

The biosynthesis of this compound has been elucidated through metabolic studies involving isotopic labeling. Feeding experiments with 13C^{13}C-labeled acetate demonstrated its polyketide origin, confirming that both naphthalene units are derived from this precursor. Additionally, studies using 18O^{18}O-enriched atmospheres indicated that the epoxide oxygens originate from atmospheric oxygen .

Properties

IUPAC Name

(1'S,2'S,3'R,5'R,7'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWGMDYISSBOED-CCNMWVGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H]([C@@]67[C@@]4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Cladospirone bisepoxide and where is it found?

A1: this compound is a novel fungal metabolite first isolated from a coelomycete fungus. [] This fungus, identified as Sphaeropsidales sp. (strain F-24'707), produces this compound in significant amounts under optimized fermentation conditions. [, ]

Q2: What is known about the biosynthesis of this compound?

A2: Research using 13C-labeled acetate feeding experiments has revealed that both naphthalene units of this compound originate from polyketide pathways. [] Furthermore, the epoxide oxygens are derived from atmospheric oxygen, confirmed through cultivation in an 18O2-enriched atmosphere. [] Interestingly, the carbonyl oxygen of the compound is believed to originate from water through oxygen atom exchange. [] Studies with tricyclazole, an inhibitor of 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis, suggest a connection between this compound biosynthesis and DHN melanin pathways. []

Q3: Does this compound exhibit any biological activities?

A3: Yes, this compound displays selective antibiotic activity. It inhibits the growth of several bacteria and fungi, and effectively hinders the germination of Lepidium sativum (garden cress) at low concentrations. []

Q4: Have any structural analogs of this compound been discovered?

A4: Yes, manipulating the culture conditions of Sphaeropsidales sp. (strain F-24'707), specifically employing static surface cultures, has led to the discovery of eight new spirobisnaphthalenes, designated as cladospirones B to I (8−15). [] These compounds, alongside seven previously known spirobisnaphthalenes, highlight the remarkable diversity within this class of secondary metabolites. [] Some of these analogs, such as Cladospirones C and D, have also demonstrated antibiotic activity against bacteria and algae. []

Q5: What is the significance of this compound and its analogs in natural product chemistry?

A5: The discovery of this compound and its analogs underscores the incredible chemical diversity found within the spirobisnaphthalene family. Despite their relatively small carbon skeletons, these compounds exhibit a wide array of stereochemical configurations and oxygen substitution patterns. [] This makes them a fascinating subject for studying the biosynthetic capabilities of fungi and exploring their potential as novel bioactive compounds.

Q6: Has UV mutagenesis been used to study this compound production?

A6: Yes, UV mutagenesis of the Sphaeropsidales sp. (strain F-24'707) resulted in a mutant strain (F-24′707y) that no longer produced this compound but instead generated a novel 14-membered macrolide called mutolide. [] This finding highlights the potential of mutagenesis techniques to uncover cryptic biosynthetic pathways and generate new chemical diversity from microbial sources. []

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